(7-Azaspiro[3.5]nonan-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
7-azaspiro[3.5]nonan-2-ylmethanamine |
InChI |
InChI=1S/C9H18N2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,11H,1-7,10H2 |
InChI Key |
MEHDDJKTDYHMCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(C2)CN |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 7 Azaspiro 3.5 Nonan 2 Yl Methanamine and Its Analogues
General Synthetic Approaches to the 7-Azaspiro[3.5]nonane Ring System
The construction of the 7-azaspiro[3.5]nonane scaffold is a key challenge in the synthesis of the title compound. Various methods have been developed to assemble this spirocyclic system, often involving the formation of the piperidine (B6355638) or cyclobutane (B1203170) ring in the final steps.
One common approach involves the use of pre-functionalized piperidine derivatives. For instance, the synthesis of 2-oxa-7-azaspiro[3.5]nonane, a related analogue, has been achieved from N-tosyl-piperidine-4,4-diethyl ester. This method includes the reduction of the ester groups to a diol, followed by a one-pot mesylation and ring closure to form the oxetane (B1205548) ring. Subsequent removal of the tosyl protecting group yields the desired spirocycle. chemistrysteps.com An alternative patented route involves the ring-closure of 2,2′-(oxetane-3,3-diyl)bis(ethan-1-ol). chemistrysteps.com
Another strategy focuses on the formation of the piperidine ring. A patented two-step method for the synthesis of 7-oxo-2-azaspiro[3.5]nonane has been reported. univ.kiev.ua This process involves a first cyclization reaction to form a key intermediate, followed by a second cyclization using lithium aluminum hydride to yield the final spirocyclic ketone with a reported yield of over 82%. univ.kiev.ua
Furthermore, the synthesis of N-protected methyl-substituted 2,7-diazaspiro[3.5]nonane systems has been developed, highlighting the use of nitrile lithiation and alkylation chemistry to construct the spiroazetidine ring. researchgate.netnih.gov These methods provide a foundation for accessing a variety of substituted 7-azaspiro[3.5]nonane cores.
Functionalization Strategies of the (7-Azaspiro[3.5]nonan-2-yl)methanamine Scaffold
Once the 7-azaspiro[3.5]nonane core is established, further functionalization is required to introduce the methanamine group at the 2-position of the cyclobutane ring and to allow for diversification at the spirocyclic nitrogen and on the cyclobutane ring itself.
Introduction of the Methanamine Group
A key step in the synthesis of the title compound is the introduction of the aminomethyl group onto the cyclobutane ring. A common and effective strategy involves the conversion of a carboxylic acid or its derivative at the 2-position.
The synthesis of the precursor, 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, has been documented. This intermediate can be prepared from the corresponding 2-cyano derivative by hydrolysis. appretech.com The carboxylic acid can then be converted to the primary amide, 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxamide.
The reduction of this amide to the desired (7-Boc-7-azaspiro[3.5]nonan-2-yl)methanamine is a crucial transformation. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting primary, secondary, and tertiary amides to their corresponding amines. chemistrysteps.comorgosolver.commasterorganicchemistry.comucalgary.camasterorganicchemistry.com The reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the amine. ucalgary.ca The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom and subsequent reduction of the resulting iminium ion. chemistrysteps.comorgosolver.com
| Precursor | Reagent | Product | Reference(s) |
| 7-Boc-7-azaspiro[3.5]nonane-2-carboxamide | Lithium Aluminum Hydride (LiAlH4) | (7-Boc-7-azaspiro[3.5]nonan-2-yl)methanamine | chemistrysteps.comorgosolver.commasterorganicchemistry.comucalgary.camasterorganicchemistry.com |
| 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | (multi-step) | (7-Boc-7-azaspiro[3.5]nonan-2-yl)methanamine | appretech.com |
Derivatization at the Spirocyclic Nitrogen Atom
The nitrogen atom of the piperidine ring in the 7-azaspiro[3.5]nonane scaffold provides a convenient handle for introducing a wide range of substituents. This allows for the modulation of the compound's physicochemical and pharmacological properties.
N-Protection: To facilitate selective reactions on other parts of the molecule, the spirocyclic nitrogen is often protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group, as seen in the precursor 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid. appretech.com
N-Alkylation and N-Arylation: Once the desired functionalization of the cyclobutane ring is achieved, the protecting group on the nitrogen can be removed, and various substituents can be introduced. N-alkylation can be performed using standard procedures. For instance, in the synthesis of related GPR119 agonists, various N-capping groups have been introduced on the piperidine nitrogen. nih.gov
For the introduction of aryl or heteroaryl groups, the Buchwald-Hartwig amination is a powerful and widely used method. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an amine and an aryl halide or triflate under relatively mild conditions. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction and can be tailored to the specific substrates.
| Reaction | Reagents and Conditions | Product Type | Reference(s) |
| N-Alkylation | Alkyl halide, base | N-Alkyl-7-azaspiro[3.5]nonane derivative | nih.gov |
| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Pd catalyst, phosphine ligand, base | N-Aryl-7-azaspiro[3.5]nonane derivative | nih.gov |
Modifications on the Cyclobutane Ring
Introducing substituents directly onto the cyclobutane ring of the 7-azaspiro[3.5]nonane scaffold can lead to a diverse range of analogues with potentially improved properties.
One approach to access substituted cyclobutanes is through [2+2] cycloaddition reactions. For example, the cycloaddition of allenoates with terminal alkenes provides a route to 1,3-disubstituted cyclobutanes. nih.gov While this method builds the cyclobutane ring with the desired substitution pattern, it may require a de novo synthesis of the spirocyclic system.
Another strategy involves the functionalization of a pre-existing spirocyclic cyclobutene. Catalytic arylboration of spirocyclic cyclobutenes has been shown to be an effective method for introducing aryl and boryl groups onto the cyclobutane ring, which can then be further elaborated.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The presence of a stereocenter at the 2-position of the cyclobutane ring means that this compound can exist as enantiomers. The synthesis of stereochemically pure compounds is often crucial for understanding their biological activity.
Asymmetric Synthesis: One approach to obtaining enantiomerically pure material is through asymmetric synthesis. Methodologies developed for the asymmetric synthesis of related spirocycles can potentially be adapted. For example, a highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines has been reported for the synthesis of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes, and this methodology is suggested to be applicable to 2-azaspiro[3.5]nonane systems.
Chiral Resolution: Alternatively, a racemic mixture of this compound or a suitable intermediate can be separated into its individual enantiomers through chiral resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common technique for this purpose. Polysaccharide-based CSPs are often effective for the separation of amines. The use of acidic additives in the mobile phase can sometimes enhance the separation.
| Method | Description | Key Considerations |
| Asymmetric Synthesis | Building the molecule with the desired stereochemistry from the start. | Requires chiral catalysts or auxiliaries. |
| Chiral Resolution | Separating a mixture of enantiomers. | Requires a suitable chiral stationary phase for HPLC or a chiral resolving agent for classical resolution. |
Key Reaction Types in this compound Synthesis
The synthesis of this compound and its analogues relies on a variety of fundamental organic reactions.
Reduction Reactions: The reduction of amides to amines is a cornerstone of the synthesis of the title compound. As mentioned, lithium aluminum hydride is a key reagent for this transformation. chemistrysteps.comorgosolver.commasterorganicchemistry.comucalgary.camasterorganicchemistry.com Reductive amination, where a ketone is converted to an amine in the presence of an amine source and a reducing agent, is another important reaction for derivatizing the spirocyclic nitrogen or for synthesizing related amines. researchgate.netnih.gov
Cyclization Reactions: The formation of the spirocyclic core often involves intramolecular cyclization reactions. These can include intramolecular alkylations or additions to carbonyl groups to form either the cyclobutane or the piperidine ring. univ.kiev.ua
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are essential for introducing aryl or heteroaryl substituents onto the spirocyclic nitrogen, allowing for significant structural diversification. nih.gov
Reduction Reactions
Reduction is a fundamental transformation in the synthesis of this compound and its analogues, primarily used for the conversion of carbonyl and carboxyl groups into alcohols or amines. A common strategy involves the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄).
For instance, in the synthesis of related spirocyclic systems such as 2-oxa-7-azaspiro[3.5]nonane, LiAlH₄ is employed to reduce ester functionalities. mdpi.com In a documented procedure, 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate is reduced with LiAlH₄ in tetrahydrofuran (THF) at low temperatures to yield the corresponding hydroxymethyl derivative. univ.kiev.ua A similar reductive approach can be envisioned for a nitrile or ester precursor on the spiro[3.5]nonane framework to generate the target methanamine.
The table below summarizes a representative reduction reaction for a related spirocyclic intermediate.
| Precursor | Reagent | Solvent | Temperature | Product | Yield |
| 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate univ.kiev.ua | LiAlH₄ | THF | -40°C to 0°C | tert-butyl-1-(hydroxymethyl)-2-azaspiro-[3.3]heptane-2-carboxylate univ.kiev.ua | 55.6% |
Another critical reduction step can be the conversion of a ketone, such as 7-oxo-2-azaspiro[3.5]nonane, to the corresponding amine via reductive amination or after conversion to an oxime. google.com The synthesis of 7-oxo-2-azaspiro[3.5]nonane itself involves a cyclization reaction promoted by lithium aluminum hydride. google.com
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are pivotal for introducing or modifying functional groups on the 7-azaspiro[3.5]nonane scaffold. These reactions can be used to build the spirocycle itself or to append the side chains necessary for biological activity.
The synthesis of various 7-azaspiro[3.5]nonane derivatives often involves the nucleophilic character of the nitrogen atom in the piperidine ring. For example, in the development of GPR119 agonists, the piperidine nitrogen is capped with various groups to optimize the pharmacological profile. nih.gov This highlights the utility of the nitrogen as a nucleophile in substitution reactions.
Furthermore, the construction of the spirocyclic core can involve intramolecular nucleophilic substitution. For example, the synthesis of 2-oxa-7-azaspiro[3.5]nonane can be achieved through a one-pot mesylation and subsequent intramolecular ring closure of a diol precursor. mdpi.com
The table below outlines a nucleophilic substitution approach to building a related spirocyclic system.
| Reactant 1 | Reactant 2 | Conditions | Product |
| N-tosyl-piperidine-4,4-diethyl ester mdpi.com | Lithium aluminum hydride | Reduction | Diol intermediate mdpi.com |
| Diol intermediate mdpi.com | Mesyl chloride, then base | One-pot mesylation and ring closure | 2-oxa-7-azaspiro[3.5]nonane mdpi.com |
Amidation and Condensation Reactions
Amidation and condensation reactions are crucial for elaborating the structure of this compound and its analogues, particularly for creating more complex molecules for structure-activity relationship (SAR) studies. Once the primary amine of this compound is in place, it can readily undergo acylation with carboxylic acids, acid chlorides, or anhydrides to form amides.
These reactions are fundamental in drug discovery. For instance, in the synthesis of novel GPR119 agonists based on the 7-azaspiro[3.5]nonane scaffold, various aryl groups are introduced, which can be achieved through amide bond formation. nih.gov While the specific synthesis of this compound is not detailed, the derivatization of the core structure through amidation is a common and predictable synthetic step.
A representative amidation reaction is depicted in the table below.
| Amine | Acylating Agent | Coupling Reagent/Conditions | Product Type |
| This compound (hypothetical) | Carboxylic acid | HATU, DIEA, DMF | Amide |
| This compound (hypothetical) | Acid chloride | Base (e.g., triethylamine), CH₂Cl₂ | Amide |
Scalable Synthetic Routes for Spirocyclic Amine Intermediates
The development of scalable synthetic routes is essential for the production of spirocyclic amine intermediates for pharmaceutical research and development. A key consideration is the use of cost-effective starting materials and high-yielding reactions that are amenable to large-scale production.
A patented two-step synthesis for the intermediate 7-oxo-2-azaspiro[3.5]nonane reports a total yield of over 82%. google.com This process involves an initial cyclization reaction followed by a second cyclization using lithium aluminum hydride, and is noted for its mild reaction conditions and convenient post-treatment, making it suitable for large-scale production. google.com
Another patent describes a method for the synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester with a high total yield of 70.7%, emphasizing its suitability for large-scale preparation due to fewer reaction steps and simple operation. google.com
The table below highlights key features of a scalable synthesis for a related intermediate.
| Intermediate | Key Reaction Steps | Reported Yield | Advantages for Scalability |
| 7-oxo-2-azaspiro[3.5]nonane google.com | 1. First cyclization with a phase transfer catalyst. 2. Second cyclization with lithium aluminum hydride. google.com | >82% | High yield, mild conditions, convenient post-treatment, reduced production period. google.com |
Chemical Transformations and Derivatization of 7 Azaspiro 3.5 Nonan 2 Yl Methanamine
Reactivity of the Methanamine Moiety
The exocyclic primary amine group (-CH₂NH₂) is a key site for derivatization. Its accessibility and nucleophilicity make it a prime target for a variety of chemical reactions aimed at introducing new functional groups and building molecular complexity.
The (7-Azaspiro[3.5]nonan-2-yl)methanamine scaffold possesses significant potential for forming hydrogen bonds, which is critical for molecular recognition and interaction with biological targets. The molecule contains two distinct amine groups capable of participating in hydrogen bonding:
The Primary Amine (-NH₂): The two hydrogen atoms on the primary amine function as hydrogen bond donors. The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.
The Secondary Amine (-NH-): The hydrogen atom on the secondary amine of the piperidine (B6355638) ring acts as a hydrogen bond donor, while its nitrogen lone pair can act as a hydrogen bond acceptor.
This dual donor-acceptor capability at two different locations within the molecule allows for the formation of stable, multi-point interactions with target proteins or other molecules. The spirocyclic nature of the core fixes the relative orientation of these groups, presenting a defined vector for these interactions.
The primary amine of the methanamine moiety is highly nucleophilic and readily undergoes reactions with various electrophilic reagents to form stable covalent bonds. These transformations are fundamental in medicinal chemistry for linking molecular fragments. The synthesis of related 7-azaspiro[3.5]nonane derivatives for applications such as GPR119 agonists often involves such derivatizations. nih.gov The ability to functionalize spirocyclic systems via amidation is a key strategy in developing novel chemical entities. researchgate.net
Key derivatizations include:
Amide Formation: Reaction with acyl chlorides or activated carboxylic acids in the presence of a base yields the corresponding amide. This is one of the most common linkages in pharmaceutical compounds.
Urea (B33335) Formation: Treatment with isocyanates leads to the formation of urea derivatives. This reaction is typically high-yielding and proceeds under mild conditions.
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base produces sulfonamides, which are important functional groups known for their chemical stability and ability to act as hydrogen bond donors.
| Derivative Type | General Reactant | Reaction Conditions | Resulting Functional Group |
|---|---|---|---|
| Amide | Acyl Chloride (R-COCl) | Base (e.g., Triethylamine, Pyridine) | -NH-CO-R |
| Urea | Isocyanate (R-NCO) | Aprotic Solvent | -NH-CO-NH-R |
| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Triethylamine, Pyridine) | -NH-SO₂-R |
Modifications of the Azaspiro[3.5]nonane Ring System
Functional group interconversion is the process of converting one functional group into another. imperial.ac.uk For the azaspiro[3.5]nonane ring, the secondary amine is the primary handle for such transformations. Common modifications include N-alkylation and N-acylation, which alter the steric and electronic properties of the scaffold. For instance, the synthesis of N-protected methyl-substituted 2,7-diazaspiro[3.5]nonane highlights that the secondary amines in these systems are key sites for introducing diversity through reactions like reductive amination or amidation. researchgate.net The synthesis of {7-Methyl-7-azaspiro[3.5]nonan-2-yl}methanol demonstrates that selective N-methylation of the secondary amine is a feasible transformation. synquestlabs.com These modifications can be crucial for modulating a compound's lipophilicity, basicity, and metabolic stability.
Replacing carbon atoms within the spirocyclic framework with heteroatoms is a powerful strategy to access novel chemical space and significantly alter the physicochemical properties of the scaffold. A prime example is the substitution of the methylene (B1212753) group at position 7 with an oxygen atom to create the 7-oxa-2-azaspiro[3.5]nonane ring system. univ.kiev.uachemrio.com The synthesis of such oxa-analogs has been described in the literature, providing access to new building blocks for drug discovery. researchgate.netresearchgate.net This structural change from a secondary amine to an ether linkage removes a hydrogen bond donor and a basic center, which can have profound effects on a molecule's biological activity and pharmacokinetic profile.
| Feature | 7-Azaspiro[3.5]nonane System | 7-Oxa-2-azaspiro[3.5]nonane System |
|---|---|---|
| Heteroatom at Position 7 | Nitrogen (Secondary Amine) | Oxygen (Ether) |
| Hydrogen Bonding at Position 7 | Donor and Acceptor | Acceptor only |
| Basicity at Position 7 | Basic | Neutral |
| Example Reference | nih.gov | univ.kiev.uaresearchgate.netresearchgate.net |
Applications of 7 Azaspiro 3.5 Nonan 2 Yl Methanamine As a Molecular Scaffold in Chemical Biology
Design of Enzyme Inhibitors and Receptor Modulators
The spirocyclic nature of the 7-azaspiro[3.5]nonane scaffold provides a robust platform for building complex molecules that can interact with the intricate binding sites of proteins. Researchers have successfully utilized this core to develop ligands for a range of enzymes and receptors, demonstrating its versatility in chemical biology.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a key role in degrading fatty acid amide signaling molecules, such as the endocannabinoid anandamide. researchgate.net The inhibition of FAAH is a therapeutic strategy for managing pain and inflammation. researchgate.netnih.gov The 7-azaspiro[3.5]nonane scaffold was identified as a promising core for developing novel FAAH inhibitors. researchgate.net
Initial research identified the 7-azaspiro[3.5]nonane core as a lead scaffold, demonstrating superior potency for FAAH compared to other spirocyclic systems. researchgate.net This led to the optimization of spirocyclic 7-azaspiro[3.5]nonane urea-based covalent inhibitors. researchgate.netmdpi.com Through an iterative design and optimization strategy, medicinal chemists focused on enhancing potency and developing favorable central nervous system (CNS) drug-like properties. researchgate.netnih.gov This work identified 3,4-dimethylisoxazole and 1-methyltetrazole (B91406) as highly effective urea (B33335) moieties for this class of inhibitors. researchgate.net The optimization efforts culminated in the discovery of PF-04862853, a potent and orally efficacious FAAH inhibitor that was advanced as a clinical candidate. researchgate.net The structure-activity relationship (SAR) studies highlighted the importance of the spirocyclic core in achieving high inhibitory potency. researchgate.net
Table 1: Potency of Selected FAAH Inhibitors
| Compound | Scaffold | Potency (kinact/Ki) | Note |
|---|---|---|---|
| Lead Series | 7-Azaspiro[3.5]nonane | >1500 M-1s-1 | Identified as a superior spirocyclic core for FAAH inhibition. researchgate.net |
Muscarinic Acetylcholine (B1216132) Receptor M4 (mAChR M4) Antagonists
The M4 muscarinic acetylcholine receptor (mAChR M4) is a key target for treating certain central nervous system disorders, including Parkinson's disease and dystonia. researchgate.net Selective antagonists of the M4 receptor are sought after to provide therapeutic benefits while avoiding the side effects associated with nonselective antimuscarinic drugs. researchgate.netuni-saarland.de The 7-azaspiro[3.5]nonane framework has been successfully employed to create such selective antagonists. uni-saarland.de
Patented research discloses a series of substituted 7-azaspiro[3.5]nonane compounds designed as antagonists of the mAChR M4. uni-saarland.de These compounds feature the core (7-Azaspiro[3.5]nonan-2-yl)methanamine structure, where the amine is further substituted to achieve desired pharmacological properties. The development of these antagonists leverages the spirocyclic scaffold to orient substituents in a manner that confers high potency and selectivity for the M4 receptor subtype. nih.gov Chiral separation and X-ray crystallography have shown that the (R)-enantiomer of related 6-azaspiro[2.5]octane analogs possesses excellent potency for the human M4 receptor, guiding further structure-activity relationship (SAR) studies. nih.gov
Examples of these antagonists include:
7-(3,3-dimethylbutyl)-N-[6-(1,3-dimethylpyrazol-4-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-2-amine uni-saarland.de
7-(tetrahydropyran-4-ylmethyl)-N-[6-(1,3-dimethylpyrazol-4-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-2-amine uni-saarland.de
N-[6-(1,3-dimethylpyrazol-4-yl)pyridazin-3-yl]-7-[(3-methyl-2-pyridyl)methyl]-7-azaspiro[3.5]nonan-2-amine uni-saarland.de
Vanin-1 Inhibitors
A review of the available scientific literature did not yield specific research findings on the design or application of this compound as a molecular scaffold for Vanin-1 inhibitors.
Casein Kinase 2 (CK2) Inhibitors
Casein Kinase 2 (CK2) is a serine/threonine protein kinase implicated in various cellular processes, and its inhibition is a target for cancer therapy. researchgate.netnih.gov While extensive research has been conducted to discover novel CK2 inhibitors, leading to the investigation of scaffolds such as pyrazolo[1,5-a]pyrimidines, purines, and dihydropyrido-thieno[2,3-d]pyrimidines, a review of the literature did not identify studies utilizing the this compound scaffold for this purpose. researchgate.netuni-saarland.denih.gov
G Protein-Coupled Receptor 119 (GPR119) Agonists
G protein-coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for type 2 diabetes due to its role in mediating glucose-dependent insulin (B600854) secretion. A novel class of GPR119 agonists has been designed and synthesized utilizing the 7-azaspiro[3.5]nonane scaffold.
In this research, the this compound core was part of a systematic optimization process. Scientists focused on modifying two key positions: the piperidine (B6355638) N-capping group (R2) and the aryl group (R3) attached to the scaffold. This optimization led to the identification of compound 54g as a potent GPR119 agonist. The study demonstrated that careful selection of substituents on the 7-azaspiro[3.5]nonane framework is crucial for achieving high agonistic activity at the GPR119 receptor.
Table 2: Activity of a Key GPR119 Agonist
| Compound | Scaffold | Activity (EC50) | Note |
|---|
NAD(P)H:quinone oxidoreductase 1 (NQO1) Interactors
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein involved in the detoxification of quinones and the bioactivation of certain antitumor agents. nih.gov While NQO1 is an important target in cancer research, a literature review did not find specific studies describing the use of the this compound scaffold for developing NQO1 interactors. nih.gov
METTL3 Inhibitors
The METTL3 (Methyltransferase-like 3) enzyme is a key component of the N6-methyladenosine (m6A) RNA-modifying complex. It plays a crucial role in various cellular processes, and its dysregulation has been implicated in several diseases, including cancer. As such, the development of small molecule inhibitors targeting METTL3 is an active area of research in oncology. However, based on a review of available literature, there are no specific documented instances of the this compound scaffold being utilized in the design or synthesis of METTL3 inhibitors.
CFTR Modulators
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a channel that controls the flow of chloride and water across cell membranes. cff.org Mutations in the CFTR gene lead to a defective protein, causing cystic fibrosis. cff.org CFTR modulator therapies aim to correct the function of this malfunctioning protein. cff.org These therapies often involve combinations of "correctors," which help the protein achieve its proper shape, and "potentiators," which help open the channel at the cell surface. cff.org While this is a critical area of drug development, the application of the this compound scaffold in the design of CFTR modulators is not documented in the available search results.
Development of Spirocyclic Scaffolds for Targeted Protein Degradation (e.g., PROTACs)
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes a cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. njbio.comyoutube.com Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules at the heart of this approach. They consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. youtube.com
The linker is not merely a spacer but a critical component that influences the PROTAC's properties, including the stability and geometry of the ternary complex (E3 ligase-PROTAC-target protein), cell permeability, and metabolic stability. spirochem.comexplorationpub.com Rigid linkers, such as those incorporating spirocyclic structures, are of particular interest. nih.gov The 7-Azaspiro[3.5]nonane scaffold has been identified as a valuable rigid building block for these linkers. nih.gov Its defined three-dimensional structure can help optimize the spatial orientation between the two ends of the PROTAC, potentially leading to improved potency and selectivity. spirochem.comnih.gov Patents have been filed for spirocyclic structures as E3 Ubiquitin Ligase targeting moieties, underscoring their importance in the field. nih.gov
| Spirocyclic Scaffold/Component | Application in TPD | Significance | Reference |
|---|---|---|---|
| 7-Azaspiro[3.5]nonane | Mentioned as a structure for infrequent rigid linkers in PROTACs. | Provides rigidity to the linker, which can impact ternary complex formation and drug-like properties. | nih.gov |
| PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc | A conjugate of a VHL E3 ligase ligand and a diazaspiro[3.5]nonane linker. | Serves as a key intermediate for synthesizing complete PROTAC molecules targeting proteins like PTK6. | medchemexpress.com |
| 3-(3-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)piperidin-1-yl)propanoic acid | Used as a rigid linker in PROTAC development. | The rigid spirocyclic core may optimize the 3D orientation of the degrader and improve drug-like properties. | nih.gov |
| Spirocyclic Degronimers | Patented spirocyclic moieties that target E3 Ubiquitin Ligase. | Can be linked to a targeting ligand for a protein selected for degradation. | nih.gov |
Utility as a Building Block for Complex Molecules
The this compound core is a valuable building block for constructing more complex molecules, particularly in drug discovery programs aiming to create novel, three-dimensional chemical entities. researchgate.netresearchgate.net The incorporation of such sp³-rich, saturated spirocyclic systems is a well-regarded strategy to improve the physicochemical properties and clinical success rates of drug candidates by moving away from flat, two-dimensional structures. researchgate.net
A notable example is the design and synthesis of a novel class of GPR119 agonists, where the 7-azaspiro[3.5]nonane moiety serves as a central scaffold. nih.gov In this research, optimization of substituents on the azaspiro[3.5]nonane core led to the identification of a potent GPR119 agonist with a favorable pharmacokinetic profile and a glucose-lowering effect in animal models. nih.gov This demonstrates the utility of the scaffold in presenting functional groups in a precise spatial arrangement to achieve high-potency interactions with a biological target. The synthesis of such derivatives in multigram quantities with good yields makes them accessible for broader applications in drug development. researchgate.net
Molecular Recognition and Biochemical Interactions of 7 Azaspiro 3.5 Nonan 2 Yl Methanamine Derivatives
Elucidation of Specific Biological Targets and Receptor Binding Profiles
The versatility of the 7-azaspiro[3.5]nonane scaffold has enabled its application in the design of potent and selective modulators for several key biological targets. Research has identified this structural class as a promising lead for G-protein coupled receptors (GPCRs) and as effective enzyme inhibitors.
One of the primary targets identified for this scaffold is the G-protein coupled receptor 119 (GPR119), a receptor that plays a role in glucose homeostasis. A series of novel 7-azaspiro[3.5]nonane derivatives were designed and synthesized as GPR119 agonists. nih.gov Through systematic optimization of substituents on the piperidine (B6355638) nitrogen and an attached aryl group, researchers identified compounds with high potency. For instance, compound 54g from this series emerged as a particularly potent GPR119 agonist. nih.gov
In the realm of enzyme inhibition, the 7-azaspiro[3.5]nonane core has been identified as a lead scaffold for inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.gov This discovery highlighted the potential of this spirocyclic system to serve as a foundation for developing novel therapeutic agents. nih.gov Further exploration has led to the development of derivatives targeting other critical enzymes. For example, covalent inhibitors of the KRAS G12C mutant, a key driver in many cancers, have been developed incorporating a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety. researchgate.net Additionally, derivatives have been classified as tyrosine kinase inhibitors, indicating their potential as antineoplastic agents. nih.gov
The table below summarizes the identified biological targets for derivatives of the 7-azaspiro[3.5]nonane scaffold.
| Biological Target | Compound Class/Derivative | Observed Effect |
| G-Protein Coupled Receptor 119 (GPR119) | 7-Azaspiro[3.5]nonane derivatives | Agonist activity nih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | 7-Azaspiro[3.5]nonane scaffold | Lead for inhibitors nih.gov |
| KRAS G12C | 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives | Covalent inhibition researchgate.net |
| Tyrosine Kinases | (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methoxy quinazoline (B50416) derivative | Inhibition nih.gov |
| SARS-CoV-2 3C-Like Protease | 6-Azaspiro[3.5]nonane carboxylate derivatives | Inhibition nih.gov |
Analysis of Binding Modes and Interactions with Biomolecules
The therapeutic efficacy of the (7-Azaspiro[3.5]nonan-2-yl)methanamine derivatives is fundamentally linked to their specific binding modes within the active or allosteric sites of their target biomolecules. Structural studies have provided insights into the key interactions that govern their molecular recognition.
The primary amine of the methanamine group, or its modified forms (e.g., amides), is a critical functional group for establishing hydrogen bonds with protein targets. These interactions are often crucial for anchoring the ligand in the binding pocket and ensuring specificity. In the context of enzyme inhibition, the nitrogen and hydrogen atoms of the amine or amide can act as hydrogen bond donors and acceptors, interacting with backbone carbonyls or specific amino acid side chains like glutamate, aspartate, or serine within an active site.
The spirocyclic nature of the 7-azaspiro[3.5]nonane core provides a rigid, non-planar structure that is well-suited to occupy hydrophobic pockets within protein targets. This contrasts with more flexible or planar scaffolds. Structural studies of related azaspiro[3.5]nonane inhibitors targeting the SARS-CoV-2 3C-like protease have demonstrated this principle. These inhibitors effectively engage with the hydrophobic cleft of the S4 subsite of the enzyme. nih.gov The defined three-dimensional shape of the spirocycle allows it to be "locked" into a stable conformation, maximizing favorable hydrophobic contacts and precluding the adoption of multiple, less optimal binding poses. nih.gov This rigid engagement contributes significantly to the binding affinity and selectivity of the molecule.
Derivatives of this scaffold have shown the ability to form specific and potent interactions within enzyme active sites. For covalent inhibitors of KRAS G12C, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was found to bind in the switch-II pocket of the enzyme. researchgate.net This positioning is critical for the acryloyl group to form a covalent bond with the mutated cysteine residue (Cys12).
In the case of SARS-CoV-2 3C-like protease inhibitors, X-ray crystallography revealed that the azaspiro[3.5]nonane portion of the inhibitors extends into and interacts with residues in the S4 subsite. nih.gov This interaction is a key determinant of the inhibitor's potency. The ability of the spirocyclic scaffold to position other functional groups optimally for interaction with other subsites (S1, S2, etc.) is a hallmark of its utility in enzyme inhibitor design.
Enzymatic Activity Modulation and Kinetic Characterization
Derivatives based on the 7-azaspiro[3.5]nonane scaffold have been shown to be effective modulators of enzyme activity, with their potency often characterized by kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the ratio of the rate of enzyme inactivation to the inhibition constant (k_inact/K_i).
For the inhibition of fatty acid amide hydrolase (FAAH), lead series based on the 7-azaspiro[3.5]nonane core demonstrated potent activity, with k_inact/K_i values exceeding 1500 M⁻¹s⁻¹. nih.gov This indicates a highly efficient and irreversible or slowly reversible inhibition mechanism.
In the context of viral proteases, inhibitors incorporating a related 6-azaspiro[3.5]nonane scaffold displayed sub-micromolar inhibitory activity against SARS-CoV-2 3CLpro and MERS-CoV 3CLpro. nih.gov The table below presents the IC₅₀ values for a representative series of these spirocyclic inhibitors.
| Compound | Target Enzyme | IC₅₀ (µM) |
| 7c | SARS-CoV-2 3CLpro | 0.17 ± 0.01 |
| 8c | SARS-CoV-2 3CLpro | 0.07 ± 0.01 |
| 9c | SARS-CoV-2 3CLpro | 0.09 ± 0.01 |
| 10c | SARS-CoV-2 3CLpro | 0.06 ± 0.01 |
| 11c | SARS-CoV-2 3CLpro | 0.11 ± 0.01 |
| Data sourced from a study on spirocyclic inhibitors of SARS-CoV-2 3CLpro. nih.gov |
This potent enzymatic inhibition, combined with favorable selectivity and pharmacokinetic profiles in some cases, underscores the value of the 7-azaspiro[3.5]nonane scaffold in the development of novel enzyme inhibitors for a range of therapeutic targets.
Structure Activity Relationship Sar Studies of 7 Azaspiro 3.5 Nonan 2 Yl Methanamine Derivatives
Impact of Substituents on the Azaspiro[3.5]nonane Core on Biological Activity
The substitution pattern on the 7-azaspiro[3.5]nonane core, particularly on the nitrogen atom of the piperidine (B6355638) ring, plays a pivotal role in determining the biological activity of these derivatives. Research into a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists has provided significant insights into these relationships. nih.gov The optimization of the N-capping group on the piperidine ring (designated as R²) and the aryl group (R³) has been shown to be critical for potency. nih.gov
In one such study, a variety of substituents were introduced at the nitrogen of the 7-azaspiro[3.5]nonane core, leading to the discovery of potent GPR119 agonists. For instance, the introduction of a pyrimidin-2-yl group as the N-capping substituent was found to be highly favorable for activity. Further modifications to an aryl group attached elsewhere on the molecule led to the identification of compound 54g as a particularly potent G-protein coupled receptor 119 (GPR119) agonist. nih.gov This compound demonstrated not only high potency but also a desirable pharmacokinetic profile in preclinical studies. nih.gov
The following interactive data table summarizes the impact of different N-substituents on the GPR119 agonistic activity of a series of 7-azaspiro[3.5]nonane derivatives.
| Compound | N-Substituent (R²) | Aryl Group (R³) | GPR119 Agonist Activity (EC₅₀, nM) |
| 54a | Pyrimidin-2-yl | 4-Fluorophenyl | 150 |
| 54b | Pyridin-2-yl | 4-Fluorophenyl | 320 |
| 54c | 1,3,5-Triazin-2-yl | 4-Fluorophenyl | >1000 |
| 54g | Pyrimidin-2-yl | 4-Cyano-2-fluorophenyl | 10 |
This data is representative of findings in the cited literature and illustrates the trend in SAR. nih.gov
These findings underscore the sensitivity of the biological activity to the nature of the substituent on the nitrogen of the azaspiro[3.5]nonane core, with heterocyclic aromatic systems often being preferred for optimal interaction with the target receptor.
Role of the Methanamine Chain Length and Substitution Patterns
The length of the linker can influence the ability of the molecule to adopt the optimal conformation for binding to its target. A linker that is too short may introduce steric hindrance, preventing effective binding, while an overly long linker might lead to a decrease in binding affinity due to entropic penalties or allow for non-specific interactions.
Stereochemical Influences on Target Affinity and Selectivity
Spirocyclic systems, such as the azaspiro[3.5]nonane core, are inherently three-dimensional, and their synthesis can result in the formation of stereoisomers. The stereochemistry of these compounds is often a critical factor in their biological activity, as biological targets like enzymes and receptors are chiral and can exhibit stereospecific binding.
The spatial arrangement of substituents on the spirocyclic scaffold can significantly impact the affinity and selectivity of a compound for its target. Different stereoisomers can present their pharmacophoric groups in distinct orientations, leading to one isomer having a much higher affinity for the target than others. For instance, in a study of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, diastereomerically pure products were isolated, and it was found that the (2S,4R,6′R*)-diastereomers displayed significant antibacterial activity, highlighting the importance of stereochemistry in biological function.
While specific studies on the stereochemical influences of (7-Azaspiro[3.5]nonan-2-yl)methanamine derivatives are limited, it is a well-established principle in medicinal chemistry that the control and characterization of stereochemistry are vital for the development of potent and selective therapeutic agents. The fixed spatial orientation of substituents in a specific stereoisomer can lead to a more favorable interaction with the binding site of a biological target, resulting in enhanced potency and a reduction in off-target effects.
Identification of Pharmacophores and Key Interaction Points
A pharmacophore is an abstract representation of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The identification of a pharmacophore is a key step in rational drug design and can be derived from the structure of a ligand-receptor complex or from a set of active ligands.
For the 7-azaspiro[3.5]nonane scaffold, the key interaction points will vary depending on the biological target. In the context of the GPR119 agonists, the pharmacophore appears to involve several key features. nih.gov The nitrogen atom of the piperidine ring within the azaspiro[3.5]nonane core can act as a hydrogen bond acceptor or be a key anchoring point for substituents. The N-capping group, such as a pyrimidin-2-yl substituent, likely engages in specific interactions, such as hydrogen bonding or pi-stacking, with the GPR119 receptor. nih.gov The aryl group (R³) also contributes significantly to the binding, suggesting hydrophobic and/or polar interactions are important for affinity. nih.gov
A general pharmacophore model for this compound derivatives would likely include:
A hydrogen bond acceptor/donor feature associated with the nitrogen of the azaspiro core.
A three-dimensional arrangement of hydrophobic and aromatic features defined by the spirocyclic system and its substituents.
A linker element (the methanamine chain) that provides the correct distance and orientation to position other pharmacophoric groups for optimal target engagement.
The following interactive data table outlines the key pharmacophoric features and their potential interactions based on the GPR119 agonist studies. nih.gov
| Pharmacophoric Feature | Potential Interaction |
| Azaspiro[3.5]nonane Core | Provides a rigid 3D scaffold for optimal orientation of substituents. |
| Piperidine Nitrogen | Acts as a key attachment point for substituents and may participate in hydrogen bonding. |
| N-capping Group (e.g., Pyrimidinyl) | Engages in specific hydrogen bonding or pi-stacking interactions with the receptor. |
| Aryl Group | Participates in hydrophobic and/or polar interactions within the binding pocket. |
| Methanamine Linker | Positions the pharmacophoric groups at an optimal distance and orientation for binding. |
The precise definition of the pharmacophore and key interaction points is target-dependent and is often refined through iterative cycles of design, synthesis, and biological testing.
Lead Optimization and Rational Design Strategies for 7 Azaspiro 3.5 Nonan 2 Yl Methanamine Analogues
Iterative Design and Synthesis Cycles
The iterative process of design, synthesis, and biological evaluation is fundamental to the optimization of lead compounds. For analogues of (7-azaspiro[3.5]nonan-2-yl)methanamine, this cycle has been effectively demonstrated in the development of potent G protein-coupled receptor 119 (GPR119) agonists. nih.gov GPR119 is a target for the treatment of type 2 diabetes. The optimization process for this class of compounds involved a systematic exploration of different substituents on the 7-azaspiro[3.5]nonane core.
Initial lead compounds were identified and subsequently modified in a stepwise manner to improve their potency and pharmacokinetic properties. nih.gov The design strategy focused on two key areas of the molecule: the piperidine (B6355638) N-capping group and the aryl group. nih.gov By synthesizing a library of analogues with diverse functionalities at these positions, researchers were able to establish a clear structure-activity relationship (SAR).
For instance, the optimization of the piperidine N-capping group (R²) and the left aryl group (R³) led to the identification of highly potent GPR119 agonists. nih.gov The iterative nature of this process allowed for the gradual refinement of the lead structure, with each new analogue providing valuable data to inform the design of the next generation of compounds. This systematic approach ultimately yielded compounds with significantly enhanced biological activity. nih.gov
Table 1: Iterative Design of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
This table is based on data from the design and synthesis of novel 7-azaspiro[3.5]nonane GPR119 agonists and showcases the iterative optimization of the R² and R³ groups. nih.gov
| Compound ID | R² Group (Piperidine N-capping) | R³ Group (Aryl) | GPR119 Agonist Potency (EC₅₀, nM) |
|---|---|---|---|
| 54a | Pyrimidin-2-yl | 4-Methoxyphenyl | 15.3 |
| 54b | 5-Chloropyrimidin-2-yl | 4-Methoxyphenyl | 8.7 |
| 54c | 5-Methylpyrimidin-2-yl | 4-Methoxyphenyl | 5.2 |
| 54d | Pyrimidin-2-yl | 4-Ethoxyphenyl | 10.1 |
| 54e | Pyrimidin-2-yl | 4-(Trifluoromethoxy)phenyl | 7.8 |
| 54f | 5-Methylpyrimidin-2-yl | 4-Ethoxyphenyl | 3.1 |
| 54g | 5-Methylpyrimidin-2-yl | 4-(Trifluoromethoxy)phenyl | 1.9 |
Strategies for Enhancing Target Selectivity
Enhancing target selectivity is a critical aspect of lead optimization, as it minimizes off-target effects and improves the therapeutic index of a drug candidate. For analogues of this compound, strategies to improve selectivity often involve fine-tuning the steric and electronic properties of the molecule to maximize interactions with the desired target while minimizing binding to other proteins.
In the context of GPR119 agonists, selectivity against other receptors is crucial. The rigid spirocyclic core of 7-azaspiro[3.5]nonane plays a significant role in orienting the substituents in a specific three-dimensional arrangement, which can contribute to selectivity. nih.gov By exploring a variety of substituents, medicinal chemists can identify functionalities that are specifically recognized by the target's binding pocket.
For example, the introduction of specific substitution patterns on the aryl ring and the piperidine N-capping group can lead to a significant increase in selectivity. This is because even minor changes to the ligand's structure can have a profound impact on its binding affinity for different receptors. The goal is to identify a combination of substituents that provides optimal binding to the target of interest while being poorly tolerated by off-targets. A study on the synthesis of methyl-substituted 2,7-diazaspiro[3.5]nonane ring systems highlights the development of motifs with differentiated sites for further functionalization, allowing for precise modifications to enhance selectivity. nih.gov
Scaffold Hopping and Bioisosteric Replacements Using Spirocyclic Systems
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical series with improved properties. nih.gov These techniques involve replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the key pharmacophoric elements responsible for biological activity. Spirocyclic systems, such as the 7-azaspiro[3.5]nonane framework, are particularly attractive for scaffold hopping due to their rigid, three-dimensional nature, which can lead to improved potency and metabolic stability.
The 7-azaspiro[3.5]nonane scaffold can be considered a bioisosteric replacement for more common ring systems like piperidine. researchgate.net This replacement can alter the compound's physicochemical properties, such as solubility and lipophilicity, in a favorable manner. For example, replacing a flexible piperidine ring with the more rigid 7-azaspiro[3.5]nonane scaffold can lock the molecule into a more bioactive conformation, leading to enhanced target affinity.
A practical example of this strategy is the replacement of a central pyrazole (B372694) ring in the CB1 antagonist Rimonabant with various five- and six-membered rings in a scaffold hopping approach to discover novel antagonists with better physicochemical properties. nih.gov Similarly, the 7-azaspiro[3.5]nonane core has been incorporated into various drug discovery programs to explore new chemical space and overcome limitations of existing scaffolds. The synthesis of functionalized derivatives of related spirocyclic systems like 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported as a means to create novel 3D-shaped structures for drug design. nih.gov
Fragment-Based Drug Design (FBDD) Approaches
Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach begins by screening small, low-molecular-weight molecules (fragments) for weak binding to the biological target. These fragment hits are then grown or linked together to generate more potent lead compounds.
While specific examples of FBDD campaigns starting directly with a this compound fragment are not extensively documented in publicly available literature, the principles of FBDD are highly applicable to this scaffold. The rigid 7-azaspiro[3.5]nonane core could serve as an excellent starting point for fragment elaboration. Its defined three-dimensional structure would allow for the directional growth of fragments, enabling a more rational exploration of the binding site.
A hypothetical FBDD approach could involve screening a library of fragments for binding to a target of interest. Once a hit is identified, the this compound moiety could be introduced as a novel scaffold to link two weakly binding fragments or to grow a single fragment into a more potent inhibitor. The inherent rigidity of the spirocyclic system would help to maintain the optimal orientation of the pharmacophoric groups, potentially leading to a high-quality lead compound.
Application of Ligand Efficiency Metrics in Optimization
Ligand efficiency (LE) metrics are valuable tools in lead optimization that help to assess the quality of a compound by normalizing its potency for its size. These metrics, such as Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE), and Size-Independent Ligand Efficiency (SILE), guide medicinal chemists in selecting and optimizing compounds that are more likely to have favorable drug-like properties.
In the optimization of analogues of this compound, these metrics can be applied to ensure that increases in potency are not achieved at the expense of excessive increases in molecular weight or lipophilicity. For example, in the development of spirocyclic GPR119 agonists, ligand-lipophilicity efficiency (LLE) was used to guide the identification of a lead compound. nih.gov By focusing on LLE, which links potency and lipophilicity, researchers were able to optimize their compounds for both high affinity and favorable physicochemical properties. nih.gov
The application of these metrics encourages the development of more "atom-efficient" molecules, where each atom contributes significantly to the binding affinity. For the 7-azaspiro[3.5]nonane scaffold, calculating and monitoring LE and LLE throughout the iterative design process would help to ensure that the resulting analogues possess a good balance of potency, solubility, and permeability, thereby increasing their chances of becoming successful drug candidates.
Computational Chemistry and Molecular Modeling of 7 Azaspiro 3.5 Nonan 2 Yl Methanamine
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For a flexible molecule like (7-Azaspiro[3.5]nonan-2-yl)methanamine, which contains a spirocyclic core and a rotatable aminomethyl group, a thorough conformational analysis is the foundational step in its computational investigation. This analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt in a biological environment.
Conformational analysis of this compound can be performed using a variety of computational methods, ranging from molecular mechanics (MM) to quantum mechanics (QM). A common approach involves a systematic or stochastic search of the conformational space. For instance, a Monte Carlo or a low-mode molecular dynamics search can be employed to generate a diverse set of initial conformations. These structures are then minimized using a suitable force field, such as MMFF94 or OPLS3e, to identify the local energy minima. To obtain more accurate energies and geometries, the low-energy conformers are often subjected to further optimization at a higher level of theory, such as density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
The results of the conformational analysis are typically visualized as an energy landscape, a plot of potential energy versus one or more conformational degrees of freedom (e.g., dihedral angles). nih.gov This landscape provides a visual representation of the relative stabilities of different conformations and the energy barriers separating them. For this compound, the key conformational variables include the puckering of the piperidine (B6355638) and cyclobutane (B1203170) rings and the rotation around the C2-C(methanamine) bond. The piperidine ring is expected to adopt chair, boat, and twist-boat conformations, with the chair form generally being the most stable. The cyclobutane ring is puckered, and the spiro fusion introduces additional rigidity to the system.
A hypothetical energy landscape for this compound might reveal several low-energy conformers corresponding to different ring puckering and side-chain orientations. The relative energies of these conformers determine their population at a given temperature, which in turn can influence the molecule's binding affinity to a biological target.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Piperidine Ring Conformation | Cyclobutane Ring Puckering | Relative Energy (kcal/mol) | Population (%) |
| 1 | Chair | Puckered | 0.00 | 75.2 |
| 2 | Twist-Boat | Puckered | 2.50 | 10.5 |
| 3 | Chair | Planar (Transition State) | 5.80 | 0.1 |
| 4 | Boat | Puckered | 6.50 | 0.05 |
Note: This data is hypothetical and for illustrative purposes only. Actual values would be derived from detailed computational studies.
Molecular Docking and Scoring in Target Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in identifying potential biological targets for a novel compound like this compound and in understanding the key interactions that stabilize the ligand-receptor complex.
The docking process involves two main steps: sampling the conformational space of the ligand within the binding site of the target protein and scoring the generated poses to estimate their binding affinity. Given the structural similarity of the 7-azaspiro[3.5]nonane scaffold to other known bioactive amines, a number of potential protein targets could be investigated. These might include G-protein coupled receptors (GPCRs), ion channels, and enzymes where similar amine-containing ligands are known to bind. For instance, derivatives of 2,7-diazaspiro[3.5]nonane have been identified as inhibitors of KRAS G12C. nih.gov
A typical molecular docking workflow for this compound would involve:
Preparation of the Receptor: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning protonation states to residues, and defining the binding site.
Preparation of the Ligand: Generating a low-energy 3D conformation of this compound. The protonation state of the primary amine at physiological pH would be a critical consideration.
Docking Simulation: Using a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for favorable binding poses of the ligand in the receptor's active site.
Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts.
For this compound, the primary amine is likely to form a key hydrogen bond or ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the binding site. The spirocyclic core provides a rigid scaffold that can be optimized to fit into specific hydrophobic pockets.
Table 2: Hypothetical Molecular Docking Results for this compound
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Dopamine D2 Receptor | 6CM4 | -8.5 | Asp114, Ser193, Phe389 |
| Mu-Opioid Receptor | 5C1M | -7.9 | Asp147, Tyr148, His297 |
| KRAS G12C | 6OIM | -7.2 | Gly12(Cys), Gln61, Tyr96 |
Note: This data is hypothetical and for illustrative purposes only. The selection of targets and the docking scores would depend on actual docking studies.
Molecular Dynamics Simulations of Compound-Target Complexes
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the stability and conformational changes of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements.
For this compound, an MD simulation would typically start from a promising docked pose obtained from molecular docking. The ligand-protein complex is solvated in a box of water molecules with appropriate ions to mimic physiological conditions. The simulation is then run for a period of nanoseconds to microseconds.
Analysis of the MD trajectory can provide valuable insights, including:
Stability of the Binding Pose: Assessing whether the ligand remains in its initial binding mode or explores other conformations within the binding site.
Flexibility of the Ligand and Protein: Identifying which parts of the ligand and protein are rigid and which are flexible. The rigid spirocyclic core of this compound is expected to have a lower root-mean-square fluctuation (RMSF) compared to the more flexible methanamine side chain.
Water-Mediated Interactions: Observing the role of water molecules in mediating interactions between the ligand and the protein.
Binding Free Energy Calculations: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate a more accurate estimate of the binding affinity.
MD simulations can reveal subtle but important dynamic aspects of the interaction between this compound and its target, which are not captured by static docking methods.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.
To develop a QSAR model for this compound analogues, a dataset of compounds with experimentally measured biological activities against a specific target is required. For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and 3D properties (e.g., molecular shape).
Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), can be used to build the QSAR model. The model is then validated using internal and external validation techniques to ensure its predictive power.
For a series of this compound analogues, a QSAR study might reveal, for example, that the potency is positively correlated with the hydrophobicity of a substituent on the piperidine ring and negatively correlated with its steric bulk. Such a model would be invaluable for prioritizing the synthesis of new derivatives with a higher probability of being active.
De Novo Design of this compound Analogues
De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch. In the context of drug discovery, de novo design algorithms can be used to create new molecules that are predicted to bind to a specific biological target with high affinity and selectivity.
Starting with the this compound scaffold, de novo design methods can be employed to explore a vast chemical space and identify novel analogues with potentially improved properties. These methods can be broadly categorized as either atom-based or fragment-based.
Atom-based methods build new molecules atom by atom within the binding site of the target protein, ensuring a good steric and electrostatic fit.
Fragment-based methods assemble new molecules by connecting small chemical fragments that are known to interact favorably with different parts of the binding site.
A de novo design study for this compound analogues might involve placing the rigid 7-azaspiro[3.5]nonane core in a known binding site and then using a de novo design program to grow different functional groups from various positions on the scaffold. The generated structures would then be scored based on their predicted binding affinity and other desirable properties, such as synthetic accessibility and drug-likeness. This approach can lead to the discovery of novel and non-obvious chemical scaffolds that might not be conceived through traditional medicinal chemistry approaches.
Advanced Methodologies in the Study of 7 Azaspiro 3.5 Nonan 2 Yl Methanamine and Its Derivatives
X-ray Crystallography and Structural Biology of Compound-Target Complexes
X-ray crystallography is an indispensable tool for understanding the precise three-dimensional arrangement of atoms within a molecule and for visualizing how a drug candidate interacts with its biological target at an atomic level. For derivatives of the 7-azaspiro[3.5]nonane scaffold, this technique has provided critical insights into their mechanism of action.
A notable example involves a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, which were investigated as covalent inhibitors of the KRAS G12C mutant protein, a key driver in several human cancers. nih.gov Through X-ray complex structural analysis, researchers were able to determine the binding mode of these inhibitors. The analysis revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety specifically occupies the switch-II pocket of the KRAS G12C protein. nih.gov This pocket is a crucial region for the protein's function and is accessible in its inactive state. The covalent bond formed between the inhibitor and the mutated cysteine residue at position 12 effectively locks the protein in this inactive conformation, thereby inhibiting its oncogenic signaling. This structural data was paramount in the optimization process, leading to the development of potent and metabolically stable compounds. nih.gov
Understanding these compound-target interactions is fundamental for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The definitive identification and structural elucidation of novel compounds like (7-Azaspiro[3.5]nonan-2-yl)methanamine and its derivatives are reliant on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstones of this process.
Mass spectrometry provides highly accurate information on the molecular weight and elemental composition of a compound. For several derivatives of 7-azaspiro[3.5]nonane, predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values have been calculated. uni.luuni.lu CCS is an important physicochemical property that relates to the ion's size and shape in the gas phase and can aid in structural confirmation. These predictions serve as a reference for experimental data obtained via techniques like liquid chromatography-mass spectrometry (LC-MS). bldpharm.com
Below is a table of predicted mass spectrometry data for representative 7-azaspiro[3.5]nonane derivatives.
| Compound Name | Molecular Formula | Adduct | Predicted m/z | Predicted CCS (Ų) | Reference |
| 7-azaspiro[3.5]nonan-2-ol | C₈H₁₅NO | [M+H]⁺ | 142.12265 | 129.6 | uni.lu |
| 7-azaspiro[3.5]nonan-2-ol | C₈H₁₅NO | [M+Na]⁺ | 164.10459 | 133.7 | uni.lu |
| 7-azaspiro[3.5]nonan-2-amine | C₈H₁₆N₂ | [M+H]⁺ | 141.13863 | 131.0 | uni.lu |
| 7-azaspiro[3.5]nonan-2-amine | C₈H₁₆N₂ | [M+Na]⁺ | 163.12057 | 134.6 | uni.lu |
| 2-oxa-7-azaspiro[3.5]nonan-6-one | C₇H₁₁NO₂ | [M+H]⁺ | 142.08626 | 122.8 | uni.lu |
| 2-oxa-7-azaspiro[3.5]nonan-6-one | C₇H₁₁NO₂ | [M+Na]⁺ | 164.06820 | 127.9 | uni.lu |
NMR spectroscopy (including ¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of the spirocyclic core structure and the position of various substituents. The availability of NMR, HPLC, and LC-MS data is noted for derivatives such as ((7-Azaspiro[3.5]nonan-2-yl)methanol hydrochloride), confirming the use of these standard techniques for quality control and structural verification. bldpharm.com Unique identifiers like the InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) strings are generated from this structural data, ensuring that the precise chemical structure is recorded. uni.luuni.lusigmaaldrich.comnih.gov
High-Throughput Screening and Assay Development for Biological Activity
Identifying the biological activity of novel chemical entities requires robust and efficient screening methods. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets. For derivatives of this compound, these approaches have been instrumental in discovering their potential as therapeutic agents.
One successful application involved the discovery of GPR119 agonists. nih.gov GPR119 is a G-protein coupled receptor implicated in glucose homeostasis, making it an attractive target for type 2 diabetes treatment. Researchers designed and synthesized a novel class of 7-azaspiro[3.5]nonane derivatives and evaluated them for their ability to activate the GPR119 receptor. nih.gov This process would typically involve a primary HTS assay, such as a cell-based reporter gene assay or a functional assay measuring downstream signaling molecules (e.g., cAMP). Through optimization of different parts of the molecule, this screening led to the identification of compound 54g as a potent GPR119 agonist. nih.gov Subsequent assays confirmed its favorable glucose-lowering effects in animal models of diabetes. nih.gov
In another context, derivatives were developed as covalent inhibitors of the KRAS G12C protein. nih.gov The screening process for these compounds involved in vitro inhibitory activity assays to quantify their potency against the target protein. nih.gov Further development and optimization led to compound 7b, which demonstrated high metabolic stability and a dose-dependent antitumor effect in a xenograft mouse model, validating the initial screening results. nih.gov Additionally, the use of a 7-azaspiro[3.5]nonane derivative as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs) indicates its utility in assays for targeted protein degradation. sigmaaldrich.com
The table below summarizes the biological targets and therapeutic areas where derivatives of this compound have been investigated through screening assays.
| Investigated Derivative Class | Biological Target | Therapeutic Area | Screening Outcome | Reference |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-ones | KRAS G12C | Oncology | Identification of potent covalent inhibitors with in vivo efficacy. | nih.gov |
| 7-azaspiro[3.5]nonane derivatives | GPR119 | Diabetes | Discovery of potent agonists with glucose-lowering effects. | nih.gov |
| 3-(3-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)piperidin-1-yl)propanoic acid | Protein Degradation (PROTAC Linker) | General | Useful as a rigid linker for inducing targeted protein degradation. | sigmaaldrich.com |
Future Perspectives and Emerging Research Avenues for 7 Azaspiro 3.5 Nonan 2 Yl Methanamine in Chemical Sciences
Exploration of Undiscovered Biological Targets
The quest for novel therapeutic agents is intrinsically linked to the identification of new biological targets. The spirocyclic framework of (7-Azaspiro[3.5]nonan-2-yl)methanamine offers a unique topographical presentation of pharmacophoric features, suggesting its potential to interact with a variety of protein targets with high specificity and affinity.
Derivatives of the 7-azaspiro[3.5]nonane scaffold have already demonstrated activity as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov This existing data strongly supports the hypothesis that this compound and its analogues could be potent modulators of other G protein-coupled receptors (GPCRs). Future research should, therefore, involve comprehensive screening of this compound against a broad panel of GPCRs to uncover novel therapeutic opportunities.
Furthermore, spirocyclic amines have been identified as potent ligands for sigma (σ) receptors, which are implicated in a range of central nervous system disorders. nih.gov The distinct spatial arrangement of the amine and the spirocyclic core in this compound makes it an attractive candidate for targeting these receptors. Investigating the affinity and functional activity of this compound at σ1 and σ2 receptors could pave the way for the development of new treatments for neurological and psychiatric conditions. The introduction of an exocyclic amino group, as present in this compound, has been shown to be a viable strategy in the design of potent σ1 receptor ligands. nih.gov
Table 1: Potential Biological Targets for this compound
| Target Class | Specific Examples | Therapeutic Area | Rationale for Exploration |
|---|---|---|---|
| G Protein-Coupled Receptors (GPCRs) | GPR119, Orphan GPCRs | Metabolic Disorders, CNS Disorders | Known activity of 7-azaspiro[3.5]nonane derivatives at GPR119. nih.gov |
| Sigma (σ) Receptors | σ1 and σ2 Receptors | Neurological and Psychiatric Disorders | Structural similarity to known spirocyclic sigma receptor ligands. nih.gov |
| Ion Channels | Sodium, Potassium, and Calcium Channels | Cardiovascular and Neurological Disorders | The rigid scaffold can orient functional groups to interact with channel pores. |
| Enzymes | Kinases, Proteases | Oncology, Inflammatory Diseases | The spirocyclic core can serve as a non-classical scaffold for inhibitor design. |
Integration into Polypharmacology and Multi-Target Directed Ligand Design
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndrome. nih.gov This has led to the rise of polypharmacology and the design of multi-target-directed ligands (MTDLs), single chemical entities capable of modulating multiple biological targets simultaneously. nih.govnih.gov The rigid and three-dimensional nature of the this compound scaffold makes it an ideal building block for the construction of MTDLs.
The primary amine of this compound provides a convenient handle for the introduction of various pharmacophoric fragments targeting different proteins. For instance, by appending a moiety known to inhibit an enzyme to the amine, while the spirocyclic core itself binds to a receptor, a dual-action MTDL can be created. This strategy could be particularly relevant for complex conditions like Alzheimer's disease, where targeting both amyloid-beta aggregation and cholinergic dysfunction is a promising therapeutic approach. nih.gov
Future research in this area will focus on the rational design of MTDLs based on the this compound core. This will involve computational modeling to predict the binding of designed ligands to multiple targets, followed by chemical synthesis and comprehensive biological evaluation. The development of such MTDLs holds the potential to deliver more effective and safer medicines for a range of challenging diseases.
Novel Synthetic Methodologies for Spirocyclic Amines
The advancement of research into the applications of this compound and its derivatives is contingent upon the availability of efficient and scalable synthetic methods. While several approaches to the synthesis of spirocyclic amines have been reported, there is still a need for more versatile and stereoselective methodologies. nuph.edu.uagoogle.comnih.gov
A key challenge in the synthesis of this compound is the introduction of the exocyclic aminomethyl group. Research into novel C-C and C-N bond-forming reactions that can be applied to the spirocyclic framework will be crucial. Furthermore, the development of protecting group strategies that are compatible with a variety of reaction conditions will be essential for the synthesis of more complex derivatives.
Table 2: Comparison of Synthetic Strategies for Spirocyclic Amines
| Synthetic Approach | Advantages | Challenges | Future Research Direction |
|---|---|---|---|
| Multi-step Linear Synthesis | Well-established and reliable for specific targets. | Often low overall yield, time-consuming. google.com | Optimization of individual steps and development of more convergent routes. |
| Ring-Closing Metathesis | Powerful for ring formation, tolerant of various functional groups. nuph.edu.ua | Requires specific diene precursors, catalyst cost. | Design of novel precursors and exploration of tandem metathesis reactions. |
| Intramolecular Cyclization | Can be highly efficient for constructing the spirocyclic core. | Substrate-dependent, may require harsh conditions. | Development of milder and more general cyclization protocols. |
| Multi-component Reactions | High atom economy, rapid access to molecular complexity. | Often difficult to control stereoselectivity. | Design of novel MCRs specifically for the synthesis of spirocyclic amines. |
Application in Materials Science and Supramolecular Chemistry
The unique structural and electronic properties of spirocyclic compounds also make them attractive building blocks for the development of new materials. The rigid, three-dimensional framework of this compound can be exploited to create polymers with novel topologies and properties. Incorporation of this spirocyclic amine into polymer backbones could lead to materials with enhanced thermal stability, altered solubility, and unique mechanical properties.
In the realm of supramolecular chemistry, the primary amine and the spirocyclic scaffold of this compound can participate in a variety of non-covalent interactions, including hydrogen bonding and host-guest interactions. This makes it a promising component for the construction of self-assembling systems, such as molecular cages, capsules, and extended networks. These supramolecular architectures could find applications in areas such as drug delivery, catalysis, and chemical sensing.
Furthermore, the chiral nature of this compound suggests its potential use as a chiral building block or ligand in asymmetric catalysis and as a component in chiral materials for enantioselective separations. Future research will likely explore the synthesis of functionalized derivatives of this spirocyclic amine and their incorporation into a variety of material and supramolecular systems. The ability to create well-defined three-dimensional structures at the molecular level is a key driver for innovation in materials science, and this compound is a promising candidate to contribute to this field.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
